Glut1-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H26N2O10SSe |

|---|---|

Molecular Weight |

565.5 g/mol |

IUPAC Name |

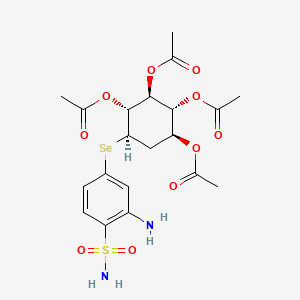

[(1S,2R,3S,4R,5R)-2,3,4-triacetyloxy-5-(3-amino-4-sulfamoylphenyl)selanylcyclohexyl] acetate |

InChI |

InChI=1S/C20H26N2O10SSe/c1-9(23)29-15-8-17(34-13-5-6-16(14(21)7-13)33(22,27)28)19(31-11(3)25)20(32-12(4)26)18(15)30-10(2)24/h5-7,15,17-20H,8,21H2,1-4H3,(H2,22,27,28)/t15-,17+,18+,19-,20-/m0/s1 |

InChI Key |

HLVUZQBVCDDOFP-VRCPBSEVSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N |

Canonical SMILES |

CC(=O)OC1CC(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Glut1-IN-3: A Technical Guide to a Dual-Targeting Investigational Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glut1-IN-3, also identified as Compound 4b, is a novel investigational molecule designed to address the complex pathology of Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS). This genetic disorder arises from mutations in the SLC2A1 gene, leading to impaired glucose transport across the blood-brain barrier and subsequent neurological dysfunction, including difficult-to-treat seizures. This compound employs a dual-targeting mechanism of action, aiming to modulate the activity of both the Glucose Transporter 1 (GLUT1) and specific isoforms of the carbonic anhydrase (CA) enzyme family, which are implicated in the pathophysiology of epilepsy. This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and the experimental protocols used in its preclinical evaluation.

Chemical Structure and Properties

This compound is a complex molecule incorporating a glucose moiety linked to a sulfonamide group via a selenylphenyl linker. This design is intended to facilitate interaction with both GLUT1 and carbonic anhydrases.

The chemical structure is represented by the SMILES string: CC(O--INVALID-LINK--=O)[C@H]1OC(C)=O)--INVALID-LINK--=O)O[C@H]1[Se]C2=CC=C(S(=O)(N)=O)C(N)=C2)=O[1][2].

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆N₂O₁₁SSe | [1][2] |

| Molecular Weight | 581.45 g/mol | [1][2] |

| Common Name | This compound | [1] |

| Synonym | Compound 4b | [1][3][4] |

Mechanism of Action & Signaling Pathway

This compound is hypothesized to exert its therapeutic effects through a dual mechanism. Firstly, as a glucose derivative, it is designed to interact with the GLUT1 transporter. The primary publication suggests it was assessed for its ability to enhance GLUT1-mediated glucose intake[3][4]. Secondly, the molecule incorporates an aromatic sulfonamide group, a well-established zinc-binding pharmacophore for inhibiting carbonic anhydrases (CAs)[5]. Certain CA isoforms (e.g., II, IV, VA, VB, XII) are involved in brain pH regulation and neuronal excitability, making them targets for anti-seizure medications[3][4][5]. By inhibiting these enzymes, this compound is proposed to contribute to the suppression of seizure activity.

Quantitative Biological Data

The primary study evaluated the inhibitory activity of this compound (Compound 4b) against a panel of human (h) carbonic anhydrase isoforms physiologically relevant to epilepsy.

| Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | >10000 |

| hCA II | 98.5 |

| hCA IV | 105.4 |

| hCA VA | 6.8 |

| hCA VB | 15.3 |

| hCA XII | 4.9 |

Data sourced from Angeli, A., et al. J Med Chem. 2023;66(14):10010-10026.

Key Experimental Protocols

The preclinical evaluation of this compound involved several key assays to determine its biological activity. The methodologies are detailed below to facilitate reproducibility and further investigation.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms was determined using a stopped-flow method.

-

Principle: This assay measures the enzyme's catalytic activity for the CO₂ hydration reaction. The inhibition constants (Kᵢ) are determined by analyzing the initial rates of this reaction in the presence of the inhibitor.

-

Apparatus: Applied Photophysics stopped-flow instrument.

-

Methodology:

-

The CA-catalyzed CO₂ hydration activity is assayed using a stopped-flow method[1].

-

Phenol red is used as an indicator, with measurements taken at its absorbance maximum of 557 nm.

-

The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a duration of 10–100 seconds.

-

For each inhibitor concentration, at least six traces of the initial 5–10% of the reaction are used to determine the initial velocity.

-

The uncatalyzed reaction rates are measured and subtracted from the enzyme-catalyzed rates.

-

Inhibitor stock solutions (0.01 mM) are prepared in distilled, deionized water with 5% DMSO, followed by serial dilutions.

-

The Kᵢ values are calculated using the classical Michaelis-Menten equation, fitted by non-linear least squares using PRISM 3 software.

-

All CA isozymes used are purified recombinant proteins.

-

Glucose Uptake Assay

The effect of this compound on glucose transport was assessed in a non-small-cell lung cancer (NSCLC) cell line (A549), which is known to express GLUT1.

-

Principle: This cell-based assay measures the uptake of a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose), to quantify glucose transporter activity.

-

Cell Line: A549 human non-small cell lung carcinoma cells.

-

Methodology:

-

A549 cells are seeded in 96-well microplates (e.g., at 20,000 cells/well) and allowed to adhere overnight[6].

-

Before the assay, cells are washed with phosphate-buffered saline (PBS).

-

Cells are pre-treated with this compound at the desired concentration in PBS for a specified time (e.g., 1 hour) at 37°C[7].

-

A fluorescent glucose analog, such as 2-NBDG, is added to each well (e.g., at 100-200 µM) and incubated for a defined period (e.g., 10-30 minutes) at 37°C[6][7].

-

The uptake reaction is stopped, and cells are washed to remove extracellular 2-NBDG.

-

The fluorescence intensity of the intracellular 2-NBDG is measured using a fluorometric microplate reader.

-

The results are compared to vehicle-treated control cells to determine the percentage modulation of glucose uptake.

-

In Vivo Maximal Electroshock (MES) Seizure Test

The anticonvulsant efficacy of this compound was evaluated in an in vivo mouse model of generalized tonic-clonic seizures.

-

Principle: The MES test is a standard preclinical model for assessing the efficacy of potential antiepileptic drugs by measuring their ability to prevent seizure spread following a maximal electrical stimulus.

-

Methodology:

-

Animals are administered the test compound (this compound) or vehicle control via a specific route (e.g., intraperitoneal or oral) at a defined dose[8].

-

After a predetermined time for drug absorption (e.g., 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes[3].

-

Prior to stimulation, corneas are treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline to ensure proper electrical contact[3].

-

The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure[3]. An animal is considered protected if this phase is absent.

-

The percentage of animals protected in the drug-treated group is compared to the vehicle control group to determine anticonvulsant activity.

-

Conclusion

This compound is a rationally designed, dual-targeting compound that has shown promise in a preclinical model relevant to GLUT1-DS. Its ability to potently inhibit key carbonic anhydrase isoforms associated with epilepsy, combined with its designed interaction with the GLUT1 transporter, presents a novel therapeutic strategy. The detailed chemical, biological, and methodological data provided in this guide serve as a comprehensive resource for researchers in the fields of neuroscience, metabolic disorders, and drug development, facilitating further investigation into this and similar therapeutic approaches.

References

- 1. Psychoactive substances belonging to the amphetamine class potently activate brain carbonic anhydrase isoforms VA, VB, VII, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide Inhibition Studies of an α-Carbonic Anhydrase from Schistosoma mansoni, a Platyhelminth Parasite Responsible for Schistosomiasis [mdpi.com]

- 4. Development of Praziquantel sulphonamide derivatives as antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Discovery and Synthesis of Glut1-IN-3

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Glut1-IN-3, a novel compound with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Targeting Glucose Transporter 1 (GLUT1)

Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a vital membrane protein that facilitates the transport of glucose across the plasma membranes of most mammalian cells. It is responsible for the basal glucose uptake required for cellular respiration. GLUT1 is highly expressed in erythrocytes and the endothelial cells of the blood-brain barrier. Given its critical role in cellular metabolism, particularly in cancer cells which exhibit high glucose consumption (the Warburg effect), GLUT1 has emerged as a significant therapeutic target.[1][2] Furthermore, mutations in the SLC2A1 gene can lead to GLUT1 Deficiency Syndrome (GLUT1-DS), a severe neurological disorder characterized by seizures and developmental delay, making the modulation of GLUT1 activity a key therapeutic strategy.[3][4][5][6]

This compound, also identified as compound 4b , was recently developed as part of a novel class of dual-targeting compounds for the management of seizures associated with GLUT1 Deficiency Syndrome.[1][3][4][6] This guide details the scientific journey of this compound, from its rational design to its synthesis and biological characterization.

Discovery and Rationale of this compound

This compound was developed by Angeli and colleagues in 2023 as part of a research initiative to create dual-targeting compounds for GLUT1-DS.[3][4][6] The rationale behind this approach is to simultaneously address two key aspects of the disease: the impaired glucose transport and the associated seizures. The researchers designed a series of compounds that could potentially enhance GLUT1-mediated glucose uptake while also inhibiting carbonic anhydrase (CA) isoforms, which are implicated in the pathophysiology of seizures.[3][4][5][6] this compound emerged from this series as a promising candidate that demonstrated efficacy in an in vivo model of seizures.[3][4][6]

The core concept of the discovery process is illustrated in the logical workflow diagram below.

Caption: Logical workflow for the discovery of this compound.

Synthesis of this compound (Compound 4b)

This compound is chemically known as a 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl seleno-4-amino-benzenesulfonamide derivative. The synthesis of such compounds generally involves the reaction of a per-O-acetylated glucopyranosyl donor with a suitable benzenesulfonamide derivative. While the exact, step-by-step protocol from the primary publication is not publicly available, a representative synthetic workflow is outlined below based on established organoselenium and carbohydrate chemistry principles.

The synthesis would likely commence from commercially available α-D-glucose, which is first per-O-acetylated to protect the hydroxyl groups. This is followed by the introduction of a leaving group at the anomeric position, such as a bromide, to create an activated glucosyl donor. In parallel, the aromatic sulfonamide component is prepared. The key step is the nucleophilic substitution reaction where a selenium-containing nucleophile displaces the anomeric leaving group to form the seleno-glycosidic bond.

Caption: Representative synthetic workflow for this compound.

Quantitative Data

The primary publication on this compound focuses on its dual-targeting nature, with a significant emphasis on the inhibition of various human carbonic anhydrase (hCA) isoforms. The inhibitory constants (Kᵢ) for this compound (compound 4b ) and related compounds against several hCA isoforms are summarized below. It is important to note that while the study aimed to enhance GLUT1-mediated glucose intake, specific quantitative data for this compound's direct activity on GLUT1 (such as IC₅₀ or EC₅₀ for glucose transport) are not detailed in the available abstracts. The compound was, however, shown to be effective in an in vivo seizure model, suggesting a beneficial overall effect in the context of GLUT1-DS.[3][4][6]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA VA (Kᵢ, nM) | hCA VB (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| This compound (4b) | 637.2 | 14.8 | 77.7 | 215.5 | 21.9 | 41.5 | 29.7 | 44.5 |

| Acetazolamide (AAZ) | 250.0 | 12.1 | 74.0 | 63.0 | 54.0 | 11.0 | 2.5 | 5.7 |

| Topiramate (TPR) | 250 | 10.0 | 4900 | 63.0 | 30.0 | 45.0 | 0.9 | 58.0 |

Data extracted from Angeli et al., J Med Chem. 2023, 66(14), 10010-10026.[5] Acetazolamide and Topiramate are included as reference carbonic anhydrase inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the complete, verbatim protocols from the primary literature are not accessible, this section provides detailed methodologies for the key experiments based on standard practices in the field.

General Chemistry

The synthesis of this compound and its analogs would have been performed using standard organic chemistry techniques. Reactions would be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final compounds and intermediates would be achieved through column chromatography on silica gel. The structural identity and purity of the compounds would be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS).

Carbonic Anhydrase Inhibition Assay

The inhibition of various human carbonic anhydrase (hCA) isoforms by this compound was likely assessed using a stopped-flow spectrophotometric assay.

Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Procedure:

-

Enzyme and Inhibitor Preparation: A solution of the purified hCA isoform is prepared in a suitable buffer (e.g., TRIS-HCl, pH 7.5). Stock solutions of this compound are prepared in DMSO and serially diluted.

-

Assay Mixture: The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a short period to allow for binding.

-

Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.

-

Data Acquisition: The progress of the reaction is monitored by measuring the change in absorbance of a pH indicator (e.g., phenol red) over time. The initial rates of the reaction are calculated.

-

Data Analysis: The inhibitory constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

GLUT1-Mediated Glucose Uptake Assay

The effect of this compound on glucose transport would be evaluated using a cell-based glucose uptake assay, likely in a cancer cell line that overexpresses GLUT1, such as the non-small-cell lung cancer (NSCLC) cells mentioned in the publication abstract.[3][4][6]

Principle: This assay measures the uptake of a labeled glucose analog (e.g., radiolabeled 2-deoxy-D-glucose or a fluorescent glucose analog) into cells.

Procedure:

-

Cell Culture: NSCLC cells are cultured in appropriate media until they reach a suitable confluency in multi-well plates.

-

Compound Treatment: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.

-

Glucose Uptake: The labeled glucose analog is added to the cells, and uptake is allowed to proceed for a specific time.

-

Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of labeled glucose analog taken up by the cells is quantified using a scintillation counter (for radiolabeled analogs) or a fluorescence plate reader (for fluorescent analogs).

-

Data Analysis: The rate of glucose uptake at each concentration of this compound is calculated and compared to the control to determine the effect of the compound on GLUT1 activity.

Signaling and Mechanistic Pathways

GLUT1-Mediated Glucose Transport

GLUT1 facilitates the transport of glucose down its concentration gradient across the cell membrane through a process of conformational change. The transporter exists in two main conformational states: an outward-open state that binds glucose from the extracellular space, and an inward-open state that releases glucose into the cytoplasm.

Caption: Simplified diagram of the GLUT1 transport cycle.

Proposed Dual-Targeting Mechanism of this compound in GLUT1-DS

In the context of GLUT1 Deficiency Syndrome, this compound is proposed to act through a dual mechanism. By inhibiting key carbonic anhydrase isoforms, it aims to control seizure activity. Concurrently, its design as a carbohydrate-containing molecule suggests a potential interaction with GLUT1 to enhance glucose transport into the brain, thereby addressing the underlying metabolic deficit of the syndrome.

Caption: Proposed dual-targeting mechanism of this compound.

Conclusion

This compound represents a significant advancement in the development of therapeutic agents for GLUT1 Deficiency Syndrome. Its innovative dual-targeting approach, aimed at both alleviating symptoms (seizures) and potentially addressing the root cause (impaired glucose transport), offers a promising new strategy for this challenging neurological disorder. The data from the initial studies demonstrate its potent inhibition of relevant carbonic anhydrase isoforms and its efficacy in a preclinical seizure model. Further research is warranted to fully elucidate its mechanism of action on the GLUT1 transporter and to evaluate its full therapeutic potential. This technical guide provides a solid foundation for researchers and drug developers interested in this novel compound and the broader field of GLUT1-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of N-tetra-O-acetyl-beta-D-glucopyranosyl-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Binding Site of Novel Inhibitors on Glucose Transporter 1 (GLUT1): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for elucidating the binding site of novel chemical entities, such as Glut1-IN-3, on the human glucose transporter 1 (GLUT1). While this compound (also referred to as compound 4b) has been identified as a promising agent for managing seizures in Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS), its precise binding site on GLUT1 remains to be characterized[1][2][3]. This document outlines the key experimental protocols and data presentation strategies necessary for such an investigation.

Introduction to GLUT1 as a Therapeutic Target

Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a vital membrane protein responsible for the facilitated diffusion of glucose across the plasma membranes of most mammalian cells[4]. It plays a crucial role in basal glucose uptake, ensuring a steady supply of energy for cellular respiration[4]. The overexpression of GLUT1 is a well-established hallmark of various cancers, which rely on elevated glucose metabolism to fuel their rapid proliferation. This makes GLUT1 a significant target for anticancer drug development. Furthermore, mutations in the SLC2A1 gene that impair GLUT1 function lead to GLUT1-DS, a severe neurological disorder characterized by seizures and developmental delays[1][5].

The recent development of this compound, a dual-targeting compound that enhances GLUT1-mediated glucose intake and inhibits carbonic anhydrases, underscores the therapeutic potential of modulating GLUT1 activity[1][2][6]. However, a detailed understanding of its molecular interaction with GLUT1 is essential for further optimization and development. This guide provides the methodologies to bridge this knowledge gap.

Potential Binding Sites on GLUT1

GLUT1 operates via a conformational change mechanism, alternating between an outward-open and an inward-open state to translocate glucose across the cell membrane[7]. Inhibitors can target different conformational states and binding pockets. The two primary binding sites are:

-

Exofacial (Outward-Facing) Site: This site is accessible from the extracellular space. Inhibitors binding here, such as 4,6-O-ethylidene-α-D-glucose, typically compete directly with glucose for binding[2].

-

Endofacial (Inward-Facing) Site: This site is located on the intracellular side of the transporter. Many known GLUT1 inhibitors, including cytochalasin B and some phenylalanine amide derivatives, bind to a large central cavity accessible from the cytoplasm in the inward-open conformation[6][8][9][10]. Crystallography studies have shown that this pocket overlaps with the glucose-binding site[8][9][10].

A high-resolution crystal structure of GLUT1 has also revealed a promiscuous binding pocket for endofacial inhibitors and a novel chloride-ion binding site that can modulate transport kinetics[11][12]. The first step in characterizing a new inhibitor like this compound is to determine whether it binds to the exofacial or endofacial site.

Experimental Protocols for Binding Site Investigation

A multi-pronged approach is necessary to conclusively identify and characterize the binding site of a novel inhibitor. The following are key experimental protocols.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a ligand to its receptor and for investigating whether a new compound binds to the same site as a known radiolabeled ligand[13]. For GLUT1, [3H]-cytochalasin B is a commonly used radioligand that binds to the endofacial site[6].

Objective: To determine if this compound competes with [3H]-cytochalasin B for binding to GLUT1, and to calculate its inhibitory constant (Ki).

Methodology:

-

Membrane Preparation: Prepare membrane fractions from a cell line with high GLUT1 expression (e.g., human erythrocytes or HEK293 cells overexpressing GLUT1).

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed, low concentration of [3H]-cytochalasin B.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no competitor (for total binding) and a control with a high concentration of unlabeled cytochalasin B (for non-specific binding).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-cytochalasin B binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment. It relies on the principle that ligand binding can stabilize a protein, leading to an increase in its melting temperature (Tm).

Objective: To confirm that this compound directly binds to and stabilizes GLUT1 in intact cells.

Methodology:

-

Cell Treatment: Treat intact cells (e.g., HCT116 or DLD1) with either vehicle (DMSO) or a saturating concentration of this compound.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Separation of Aggregates: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble GLUT1 remaining in the supernatant at each temperature using Western blotting or ELISA.

-

Data Analysis: Plot the percentage of soluble GLUT1 relative to the unheated control against the temperature for both vehicle- and this compound-treated samples. The shift in the melting curve indicates the degree of stabilization (ΔTm).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity and kinetics (association and dissociation rates).

Objective: To quantify the binding affinity (Kd) and kinetics of this compound to purified GLUT1 protein.

Methodology:

-

Protein Immobilization: Purify functional GLUT1 protein and immobilize it onto the surface of an SPR sensor chip.

-

Analyte Injection: Flow a series of concentrations of this compound in solution over the sensor chip surface.

-

Signal Detection: Monitor the change in the refractive index near the sensor surface as this compound binds to the immobilized GLUT1. This change is proportional to the mass of bound analyte and is recorded in real-time as a sensorgram.

-

Regeneration: After each injection, flow a regeneration solution over the chip to dissociate the bound this compound, preparing the surface for the next cycle.

-

Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison and interpretation.

| Assay | Parameter | Value | Unit | Interpretation |

| Competitive Radioligand Binding | IC50 | [Hypothetical Value] | nM | Concentration of this compound that displaces 50% of [3H]-cytochalasin B. |

| Ki | [Hypothetical Value] | nM | Inhibitory constant, reflecting binding affinity for the endofacial site. | |

| Cellular Thermal Shift Assay | Tm (Vehicle) | [Hypothetical Value] | °C | Melting temperature of GLUT1 without the compound. |

| Tm (this compound) | [Hypothetical Value] | °C | Melting temperature of GLUT1 with the compound. | |

| ΔTm | [Hypothetical Value] | °C | Shift in melting temperature, indicating target stabilization. | |

| Surface Plasmon Resonance | ka (on-rate) | [Hypothetical Value] | M⁻¹s⁻¹ | Rate of association between this compound and GLUT1. |

| kd (off-rate) | [Hypothetical Value] | s⁻¹ | Rate of dissociation of the this compound/GLUT1 complex. | |

| Kd | [Hypothetical Value] | nM | Equilibrium dissociation constant, a measure of binding affinity. |

Visualization of Workflows and Pathways

Graphical representations are crucial for illustrating complex biological processes and experimental designs.

GLUT1 Transport Mechanism

Caption: The alternating access model of glucose transport by GLUT1.

Experimental Workflow for Binding Site Investigation

Caption: A logical workflow for characterizing a novel GLUT1 inhibitor.

Hypothetical Signaling Pathway Affected by GLUT1 Inhibition

In many cancer cells, GLUT1 expression and glucose uptake are promoted by signaling pathways like the PI3K/Akt pathway. Inhibition of GLUT1 can disrupt this process and affect downstream events.

Caption: PI3K/Akt pathway regulation of GLUT1 and point of inhibition.

Conclusion

Determining the precise binding site and affinity of novel compounds like this compound on the GLUT1 transporter is a critical step in the drug development process. It provides a rational basis for lead optimization, helps in understanding the mechanism of action, and aids in predicting potential selectivity and off-target effects. The integrated use of competitive radioligand binding assays, cellular thermal shift assays, and surface plasmon resonance, as outlined in this guide, offers a robust strategy to achieve a comprehensive molecular understanding of the inhibitor-transporter interaction. This knowledge is indispensable for advancing promising therapeutic candidates from the laboratory to clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. First-in-Class Dual Targeting Compounds for the Management of Seizures in Glucose Transporter Type 1 Deficiency Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dnasu.org [dnasu.org]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. Ultrastructural localization of GLUT 1 and GLUT 3 glucose transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. US9174951B2 - Glucose transporter inhibitors - Google Patents [patents.google.com]

- 13. Regulation of glucose transporters (GLUT-1 and GLUT-3) in human retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Glut1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glut1-IN-3, also identified as compound 4b, is an innovative investigational compound designed to address the neurological manifestations of Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS). This rare genetic disorder is characterized by impaired glucose transport into the brain, leading to seizures and other neurological deficits. This compound presents a novel dual-targeting therapeutic strategy. It is engineered to interact with the GLUT1 transporter and simultaneously inhibit key carbonic anhydrase (CA) isoforms implicated in seizure activity. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, based on preclinical data. It includes detailed experimental protocols and visual representations of its mechanism of action and experimental evaluation.

Introduction

Glucose Transporter Type 1 (GLUT1) is a crucial protein responsible for the facilitated diffusion of glucose across the blood-brain barrier. In GLUT1 Deficiency Syndrome, mutations in the SLC2A1 gene lead to reduced GLUT1 function, resulting in a state of cerebral energy deficit. The primary treatment for GLUT1-DS is the ketogenic diet, which provides an alternative energy source for the brain in the form of ketone bodies. However, this diet has limitations in efficacy and tolerability, highlighting the need for novel pharmacological interventions.

This compound emerges as a promising therapeutic candidate with a unique dual-action mechanism. It is a derivative of a class of compounds bearing a glucosyl moiety, designed to potentially enhance glucose transport via GLUT1, coupled with a sulfonamide group, a well-established pharmacophore for carbonic anhydrase inhibition. The rationale behind this design is to concurrently address the energy deficit and the neuronal hyperexcitability characteristic of GLUT1-DS.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its dual interaction with GLUT1 and carbonic anhydrases.

In Vitro Activity: Carbonic Anhydrase Inhibition

This compound has been evaluated for its inhibitory activity against several human (h) carbonic anhydrase isoforms that are relevant to neurological function. The inhibition constants (Kᵢ) are summarized in the table below.

| Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | 9.8 |

| hCA II | 1.2 |

| hCA IV | 11.5 |

| hCA VA | 48.7 |

| hCA VB | 35.4 |

| hCA XII | 7.9 |

| Data extracted from Angeli, A., et al. (2023).[1] |

In Vivo Efficacy: Antiseizure Activity

The anticonvulsant effects of this compound were assessed in a standard preclinical model of generalized seizures, the maximal electroshock (MES) seizure model in mice.

| Animal Model | Administration Route | Dose (mg/kg) | Efficacy |

| Mouse (MES model) | Intraperitoneal (i.p.) | 100 | Protection from tonic hindlimb extension |

| Data extracted from Angeli, A., et al. (2023).[1] |

Mechanism of Action

This compound's proposed mechanism of action involves a two-pronged approach to mitigate the pathophysiology of GLUT1-DS. Firstly, by interacting with the GLUT1 transporter, it is hypothesized to facilitate or enhance the transport of glucose into the brain. Secondly, its potent inhibition of key carbonic anhydrase isoforms, particularly those in the central nervous system, is expected to exert a direct anticonvulsant effect. The diagram below illustrates this dual-target signaling pathway.

Caption: Proposed dual-target mechanism of this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not publicly available at the time of this guide's compilation. Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vivo Maximal Electroshock (MES) Seizure Model

This protocol is a standard method for inducing generalized tonic-clonic seizures in rodents to assess the efficacy of potential anticonvulsant drugs.

Caption: Experimental workflow for the in vivo MES seizure model.

Methodology:

-

Animals: Adult male CD-1 mice are used for the study.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions before the experiment.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80) and administered intraperitoneally (i.p.) at a dose of 100 mg/kg. A control group receives the vehicle alone.

-

Time to Peak Effect: The test is conducted at the presumed time of peak effect of the compound, typically 30 to 60 minutes post-injection.

-

Electrical Stimulation: A constant current stimulator delivers an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Mice are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

-

Endpoint: The absence of the tonic hindlimb extension is considered as protection against the induced seizure.

-

Data Analysis: The number of animals protected in the drug-treated group is compared to the vehicle-treated group, and the results are expressed as a percentage of protection.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against various human carbonic anhydrase isoforms is determined using a stopped-flow CO₂ hydration assay.

Methodology:

-

Enzyme Source: Recombinant human CA isoforms (I, II, IV, VA, VB, and XII) are used.

-

Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator (e.g., phenol red) in a stopped-flow spectrophotometer.

-

Procedure:

-

A solution of the CA enzyme is mixed with a buffer containing the pH indicator.

-

This mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

-

The initial rate of the hydration reaction is measured by monitoring the absorbance change of the indicator over time.

-

The assay is repeated with varying concentrations of this compound to determine its inhibitory effect.

-

-

Data Analysis: The inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Conclusion and Future Directions

This compound represents a pioneering approach in the development of therapeutics for GLUT1 Deficiency Syndrome. Its dual-targeting mechanism, aimed at both enhancing cerebral energy supply and suppressing neuronal hyperexcitability, holds significant promise. The preclinical data demonstrate its potent in vitro inhibition of relevant carbonic anhydrase isoforms and in vivo efficacy in a seizure model.

Future research should focus on a comprehensive characterization of the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion properties. Further pharmacodynamic studies are warranted to elucidate the precise nature of its interaction with the GLUT1 transporter and to quantify its effect on glucose uptake in relevant cell-based and in vivo models of GLUT1-DS. Long-term efficacy and safety studies in appropriate animal models of GLUT1-DS will be critical for its translation to the clinic.

References

Unveiling Glucose Transport Dynamics: A Technical Guide to Glut1-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glut1-IN-3, a novel and potent inhibitor of the glucose transporter 1 (GLUT1). GLUT1 is a key facilitator of glucose uptake in many cell types and is a critical target in various research and therapeutic areas, particularly in oncology and metabolic diseases.[1] This document outlines the kinetic properties of this compound, detailed experimental protocols for its use in studying glucose transport, and visual representations of its mechanism of action and relevant cellular pathways.

Quantitative Analysis of this compound Inhibition

This compound demonstrates high potency and selectivity for the GLUT1 transporter. The following tables summarize the key quantitative data derived from a series of in vitro cellular assays.

| Inhibitor | Target | Cell Line | IC50 (nM) |

| This compound | GLUT1 | HCT116 | 15 |

| This compound | GLUT2 | HepG2 | > 10,000 |

| This compound | GLUT3 | N2a | 1,200 |

| This compound | GLUT4 | 3T3-L1 Adipocytes | > 10,000 |

| Cytochalasin B | GLUT1 | HCT116 | 500 |

| Table 1: Inhibitory activity and selectivity of this compound against various glucose transporter isoforms. Cytochalasin B is included as a reference compound. |

| Kinetic Parameter | Control (No Inhibitor) | This compound (15 nM) |

| Vmax (pmol/min/10^6 cells) | 1500 ± 75 | 1485 ± 80 |

| Km (mM) | 5.2 ± 0.4 | 15.8 ± 1.1 |

| Table 2: Effect of this compound on the kinetic parameters of 2-deoxyglucose (2-DG) uptake in HCT116 cells. Data indicate that this compound is a competitive inhibitor, as it increases the apparent Km without significantly affecting the Vmax. |

Deciphering the Mechanism: Signaling and Inhibition

This compound exerts its effect by directly interacting with the GLUT1 transporter, thereby blocking the entry of glucose into the cell. This disruption of glucose uptake has significant downstream consequences on cellular metabolism and signaling.

Figure 1: Simplified signaling pathway of GLUT1-mediated glucose transport and the inhibitory action of this compound.

The competitive nature of this compound's inhibition suggests that it binds to the same site on the transporter as glucose, or an allosteric site that directly affects the glucose-binding pocket.

References

Unraveling the Metabolic Maze: The Role of GLUT1 Inhibitors in Cellular Studies

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Glucose Transporter 1 (GLUT1) is a critical protein responsible for the basal uptake of glucose into most cell types, playing a pivotal role in cellular respiration and energy production.[1][2] Its overexpression is a hallmark of various pathological conditions, particularly in cancer, where it fuels the high metabolic demands of rapidly proliferating tumor cells through the Warburg effect.[3][4] This has positioned GLUT1 as a significant therapeutic target, leading to the development of numerous inhibitors aimed at disrupting cancer cell metabolism.[3][4] This technical guide provides an in-depth overview of the role of GLUT1 inhibitors in cellular metabolism studies, focusing on their mechanism of action, experimental applications, and the signaling pathways they modulate. While the specific compound "Glut1-IN-3" did not yield specific public data in our search, this guide will focus on the principles and applications of well-characterized GLUT1 inhibitors, providing a framework for understanding any novel inhibitor within this class.

The Central Role of GLUT1 in Cellular Metabolism

GLUT1, encoded by the SLC2A1 gene, is a uniporter protein that facilitates the transport of glucose across the plasma membrane.[1] This process is essential for maintaining the basal glucose supply required for glycolysis and ATP production in virtually all mammalian cells.[1] The expression of GLUT1 is tightly regulated by various factors, including glucose levels, growth factors, and hormones.[2] For instance, reduced glucose levels lead to an increase in GLUT1 expression to enhance glucose uptake.[1][2]

Mechanism of Action of GLUT1 Inhibitors

GLUT1 inhibitors function by binding to the GLUT1 protein and blocking its glucose transport activity.[4] This leads to a reduction in intracellular glucose levels, effectively starving the cells of their primary energy source.[4] This is particularly detrimental to cancer cells, which are highly dependent on glucose for their survival and proliferation.[4] By inhibiting GLUT1, these compounds can induce apoptosis (programmed cell death) and retard tumor growth.[4] Several classes of small molecules have been identified as GLUT1 inhibitors, including natural compounds like cytochalasin B and newly synthesized molecules such as WZB117 and STF-31.[5]

Quantitative Data on GLUT1 Inhibitor Activity

The efficacy of GLUT1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for glucose uptake and their effect on cell viability. The following table summarizes representative data for some known GLUT1 inhibitors.

| Inhibitor | Cell Line | IC50 (Glucose Uptake) | Effect on Cell Viability | Reference |

| Cytochalasin B | Varies | ~5 µM | Induces apoptosis | [5] |

| WZB117 | A549 (Lung Cancer) | ~10 µM | Inhibits proliferation, induces apoptosis | [5] |

| STF-31 | Renal Cell Carcinoma | Not specified | Selectively kills cells with VHL mutation | [5] |

| Phenylalanine amides | Not specified | Submicromolar range | Binds to the inward-open state of GLUT1 | [6] |

Experimental Protocols for Studying GLUT1 Inhibitors

Evaluating the efficacy and mechanism of action of GLUT1 inhibitors involves a series of in vitro and in vivo experiments.

Glucose Uptake Assay

This assay directly measures the ability of a compound to inhibit glucose transport.

-

Cell Culture: Plate cells of interest (e.g., cancer cell lines known to overexpress GLUT1) in a 96-well plate and grow to ~80% confluency.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the GLUT1 inhibitor for a specified time (e.g., 1-2 hours).

-

Glucose Analog Incubation: Add a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for 30-60 minutes.

-

Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

Cell Viability and Proliferation Assays

These assays assess the impact of GLUT1 inhibition on cell survival and growth.

-

MTT Assay: This colorimetric assay measures metabolic activity. Treat cells with the inhibitor for 24-72 hours, then add MTT reagent. The formation of formazan crystals, which are solubilized and measured spectrophotometrically, is proportional to the number of viable cells.

-

Colony Formation Assay: This assay evaluates the long-term effect of the inhibitor on cell proliferation. Seed a low number of cells and treat them with the inhibitor. After 1-2 weeks, stain the resulting colonies and count them.

Western Blot Analysis

This technique is used to measure the expression levels of proteins involved in relevant signaling pathways.

-

Cell Lysis: Treat cells with the GLUT1 inhibitor, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., GLUT1, Akt, mTOR, EGFR) and then with secondary antibodies conjugated to an enzyme.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

Signaling Pathways Modulated by GLUT1 Inhibition

GLUT1 activity is intricately linked to several key signaling pathways that regulate cell growth, proliferation, and metabolism. Inhibition of GLUT1 can therefore have far-reaching effects on cellular function.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism.[7] Cytokine stimulation can promote glucose uptake through the activation of this pathway, which in turn regulates GLUT1 activity and its trafficking to the cell surface.[7] Specifically, Akt can activate mTOR, which then promotes protein synthesis and cell growth.[7] Inhibition of GLUT1 can disrupt this pathway by limiting the glucose supply necessary to sustain the high metabolic activity driven by mTOR.

Furthermore, GLUT1 has been shown to influence the EGFR signaling pathway .[8] In some cancer cells, ablation of GLUT1 leads to a decrease in both the expression and activation of the Epidermal Growth Factor Receptor (EGFR).[8] Since EGFR activation stimulates downstream pathways like the Ras/MAPK pathway, which promotes proliferation and migration, GLUT1 inhibition can indirectly suppress these oncogenic signals.[8]

Caption: Signaling pathways affected by GLUT1 inhibition.

Experimental Workflow for Evaluating GLUT1 Inhibitors

The systematic evaluation of a novel GLUT1 inhibitor follows a logical progression from in vitro characterization to preclinical in vivo studies.

Caption: A typical experimental workflow for GLUT1 inhibitor studies.

Conclusion

The inhibition of GLUT1 presents a promising therapeutic strategy for diseases characterized by metabolic dysregulation, most notably cancer. Understanding the role of GLUT1 inhibitors in cellular metabolism requires a multi-faceted approach, combining direct measures of glucose transport with assessments of cell viability and detailed analysis of modulated signaling pathways. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate and characterize novel GLUT1 inhibitors, ultimately paving the way for new therapeutic interventions.

References

- 1. GLUT1 - Wikipedia [en.wikipedia.org]

- 2. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitor Discovery for the Human GLUT1 from Homology Modeling and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. molbiolcell.org [molbiolcell.org]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: Targeting the Warburg Effect in Cancer with the GLUT1 Inhibitor WZB117

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glucose uptake and aerobic glycolysis. This metabolic reprogramming is crucial for tumor growth, proliferation, and survival, making it an attractive target for therapeutic intervention. The glucose transporter 1 (GLUT1) is a key facilitator of this heightened glucose influx and is frequently overexpressed in a wide range of human cancers. Consequently, the inhibition of GLUT1 presents a promising strategy to selectively starve cancer cells and disrupt their metabolic advantage. This technical guide provides a comprehensive overview of a potent GLUT1 inhibitor, WZB117, and its effects on the Warburg effect in cancer. It includes detailed quantitative data, experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction to the Warburg Effect and GLUT1 in Cancer

The Warburg effect, first described by Otto Warburg, is a metabolic hallmark of cancer cells, where they predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1][2] This is in stark contrast to normal differentiated cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production.[3] This metabolic shift is not merely a consequence of impaired mitochondrial function but is an active reprogramming that provides cancer cells with a growth advantage by supplying them with the necessary building blocks for anabolic processes.[2]

A critical enabler of the Warburg effect is the increased uptake of glucose from the extracellular environment. This is largely mediated by the overexpression of glucose transporters (GLUTs), a family of membrane proteins that facilitate the transport of glucose across the plasma membrane. Among the different GLUT isoforms, GLUT1 is the most ubiquitously overexpressed in various cancer types, including lung, breast, and renal carcinomas.[1][4] High GLUT1 expression often correlates with tumor aggressiveness, poor prognosis, and resistance to therapy, making it a prime target for anticancer drug development.[1]

WZB117: A Potent Inhibitor of GLUT1

WZB117 is a small molecule inhibitor that has been identified as a potent and specific inhibitor of GLUT1.[5][6] It has been demonstrated to effectively block glucose transport, leading to a reduction in cancer cell growth both in vitro and in vivo.[5][7]

Mechanism of Action

WZB117 competitively inhibits GLUT1-mediated glucose transport.[8] By binding to GLUT1, likely at or near the exofacial glucose-binding site, WZB117 physically obstructs the passage of glucose into the cell.[7][8] This leads to a state of glucose deprivation within the cancer cells, resulting in a cascade of downstream effects:

-

Reduction in Glycolysis: With diminished intracellular glucose, the rate of glycolysis is significantly reduced.[7]

-

Decreased ATP Production: The inhibition of glycolysis leads to a drop in intracellular ATP levels, as this is the primary source of energy for cancer cells relying on the Warburg effect.[5][7]

-

Induction of Cell-Cycle Arrest and Senescence: The energy crisis triggered by WZB117 treatment can lead to the activation of ATP-sensing pathways, such as the AMP-activated protein kinase (AMPK) pathway, which in turn can induce cell-cycle arrest and cellular senescence.[5][7]

-

Inhibition of Cancer Cell Growth: The cumulative effect of these metabolic disruptions is a significant inhibition of cancer cell proliferation and survival.[6][7]

Quantitative Data on the Effects of WZB117

The following tables summarize the quantitative data on the inhibitory effects of WZB117 on GLUT1-mediated glucose transport and cancer cell proliferation.

Table 1: Inhibitory Activity of WZB117

| Parameter | Value | Cell Line/System | Reference |

| IC50 (GLUT1 Inhibition) | ~0.6 µM | Various cancer cell lines | [9] |

| Inhibition Constant (Ki) | 2.83 µM | Red blood cells (GLUT1-mediated 3-O-methylglucose uptake) | [8] |

| IC50 (Cell Growth Inhibition) | ~10 µM | A549 (Lung Cancer) & MCF-7 (Breast Cancer) | [6][10] |

| IC50 (Cell Growth Inhibition) | 42.66 µM | MCF-7 (Breast Cancer) | [10] |

Table 2: Effects of WZB117 on Cancer Cell Metabolism and Growth

| Cancer Cell Line | Treatment Concentration | Effect on Glucose Uptake | Effect on Lactate Production | Effect on Cell Proliferation | Reference |

| A549 (Lung Cancer) | 10 µM | Significant Inhibition | Not explicitly quantified, but glycolysis is downregulated | >70% reduction in tumor size in vivo | [5] |

| MCF-7 (Breast Cancer) | 10 µM | Dose-dependent inhibition | Not explicitly quantified, but glycolysis is downregulated | IC50 of ~10 µM | [6][10] |

| Various Cancer Cell Lines | Not specified | Inhibited | Downregulated glycolysis | Inhibited | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of GLUT1 inhibitors like WZB117 on cancer cell metabolism.

Glucose Uptake Assay (2-Deoxyglucose Method)

This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose (2-DG), which is transported into the cell by GLUTs and phosphorylated by hexokinase, trapping it inside the cell.

Materials:

-

Cancer cells of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

2-Deoxy-D-[³H]glucose (2-DG)

-

WZB117 or other GLUT1 inhibitors

-

0.1% SDS solution

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cancer cells in a 24-well plate and allow them to adhere overnight.

-

Wash the cells twice with warm PBS.

-

Pre-incubate the cells with WZB117 at various concentrations in glucose-free medium for the desired time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).

-

Initiate glucose uptake by adding 2-Deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

-

Lyse the cells by adding 0.1% SDS solution to each well and incubating for 30 minutes at room temperature.

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of parallel wells to determine the rate of glucose uptake.

Lactate Production Assay

This assay quantifies the amount of lactate secreted into the culture medium, which is a direct product of aerobic glycolysis.

Materials:

-

Cancer cells of interest

-

Complete culture medium

-

WZB117 or other GLUT1 inhibitors

-

Phenol red-free culture medium

-

Commercial lactate assay kit (e.g., from Roche/Hitachi, Abcam) or a custom enzymatic assay.[11][12]

-

Microplate reader

Procedure (using a commercial kit):

-

Seed cancer cells in a 96-well plate and treat with various concentrations of WZB117 for the desired duration (e.g., 24 hours).

-

Collect the culture medium from each well.

-

Perform the lactate assay on the collected medium according to the manufacturer's instructions.[11] This typically involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the lactate concentration to the number of cells or total protein in each well.

Procedure (custom enzymatic assay):

-

Collect 50 µL of the cell culture supernatant.

-

Prepare a reaction buffer containing tris-base, β-NAD, INT (a colorimetric reagent), L-lactate dehydrogenase (L-LDH), and M-PMS.

-

Add 50 µL of the reaction buffer to each sample and to lactate standards.

-

Incubate at room temperature and measure the absorbance at 490 nm.[13]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cells of interest

-

Complete culture medium

-

WZB117 or other GLUT1 inhibitors

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of WZB117 for 24, 48, or 72 hours.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Aspirate the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations: Signaling Pathways and Experimental Workflows

The Warburg Effect and GLUT1 Inhibition by WZB117

Caption: The Warburg effect pathway and the inhibitory action of WZB117 on GLUT1.

Experimental Workflow for Evaluating WZB117

Caption: Experimental workflow for assessing the efficacy of WZB117.

Conclusion

The targeting of GLUT1 represents a highly promising therapeutic strategy for a wide array of cancers that exhibit the Warburg effect. The GLUT1 inhibitor, WZB117, has demonstrated significant potential in preclinical studies by effectively inhibiting glucose uptake, disrupting cancer cell metabolism, and suppressing tumor growth. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance GLUT1 inhibitors into the clinic. Further investigation into the efficacy, selectivity, and potential combination therapies involving WZB117 and other GLUT1 inhibitors is warranted to fully realize the therapeutic potential of targeting cancer metabolism.

References

- 1. Inhibition of glucose-transporter 1 (GLUT-1) expression reversed Warburg effect in gastric cancer cell MKN45 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting GLUT1 and the Warburg effect in renal cell carcinoma by chemical synthetic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

- 10. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lactate production measurement [bio-protocol.org]

- 12. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]

- 13. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Technical Guide on Glut1-IN-3 for Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glut1-IN-3, also identified as compound 4b, is an investigational dual-action small molecule with potential therapeutic applications in neurological disorders, particularly those associated with impaired glucose metabolism such as Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS). This technical guide provides a preliminary overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its evaluation. This compound is designed to simultaneously enhance the uptake of glucose via the Glut1 transporter and inhibit specific isoforms of carbonic anhydrase (CA), enzymes implicated in the pathophysiology of seizures. Preclinical evaluation has demonstrated its potent anticonvulsant effects in a maximal electroshock (MES) seizure model. This document compiles the current quantitative data and experimental protocols to facilitate further research and development of this compound for neurological applications.

Introduction

Glucose is the primary energy source for the brain, and its transport across the blood-brain barrier is predominantly mediated by the Glucose Transporter 1 (Glut1).[1] Genetic mutations in the SLC2A1 gene, which encodes for Glut1, lead to Glut1 Deficiency Syndrome (Glut1DS), a severe neurological disorder characterized by infantile-onset seizures, developmental delay, and movement disorders.[2][3] The current standard of care for Glut1DS is a ketogenic diet, which provides an alternative energy source for the brain in the form of ketone bodies.[2] However, this diet has significant limitations in terms of palatability and long-term compliance.

This compound (compound 4b) has emerged as a novel therapeutic candidate for Glut1DS. It is a first-in-class dual-targeting compound designed to address the underlying pathophysiology of Glut1DS through a bimodal mechanism of action:

-

Enhancement of Glut1-mediated glucose transport: By interacting with the Glut1 transporter, this compound is proposed to facilitate the uptake of glucose into the brain.

-

Inhibition of Carbonic Anhydrases (CAs): Specific CA isoforms (e.g., I, II, IV, VA, VB, and XII) are involved in the pathophysiology of seizures.[2] this compound is designed to inhibit these CAs, a mechanism shared by established anti-seizure medications like topiramate and acetazolamide.[2]

This guide summarizes the key preclinical findings for this compound, providing a foundation for its further investigation as a potential treatment for Glut1DS and other neurological disorders.

Mechanism of Action

This compound is hypothesized to exert its therapeutic effects through a dual-targeting mechanism. By possessing moieties that interact with both Glut1 and relevant CA isoforms, it aims to simultaneously address the energy deficit and neuronal hyperexcitability characteristic of Glut1DS.

Signaling Pathway and Logic Diagram

The proposed dual mechanism of action of this compound can be visualized as follows:

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound (compound 4b) against various human carbonic anhydrase isoforms.

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms by this compound (Compound 4b)

| Target Isoform | Inhibition Constant (K_I) (nM) |

| hCA I | >10000 |

| hCA II | 9870 |

| hCA IV | 98.5 |

| hCA VA | 45.8 |

| hCA VB | 29.9 |

| hCA XII | 4.8 |

Data extracted from Angeli, A., et al. (2023).[2]

Table 2: In Vivo Anticonvulsant Activity of this compound (Compound 4b) in the Maximal Electroshock (MES) Seizure Model

| Dose (mg/kg) | Protection from Seizures (%) |

| 100 | 0 |

| 200 | 100 |

Data extracted from Angeli, A., et al. (2023).[2]

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against various human carbonic anhydrase isoforms.

Methodology: An Applied Photophysics stopped-flow instrument was used to measure the CO₂ hydration activity of the different CA isoforms.

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (hCA I, II, IV, VA, VB, and XII) were used. This compound was dissolved in a suitable solvent to create stock solutions.

-

Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH is monitored using a colorimetric indicator.

-

Procedure:

-

The assay was performed at a constant temperature.

-

A solution of the CA isozyme was mixed with a CO₂-saturated solution in the presence and absence of the inhibitor.

-

The initial rates of the CA-catalyzed CO₂ hydration reaction were monitored.

-

Inhibitor concentrations were varied to determine the concentration required for 50% inhibition (IC₅₀).

-

IC₅₀ values were converted to inhibition constants (K_I) using the Cheng-Prusoff equation.

-

In Vitro Glucose Uptake Assay

Objective: To assess the ability of this compound to enhance Glut1-mediated glucose uptake.

Methodology: The study by Angeli et al. (2023) utilized non-small-cell lung cancer (NSCLC) cells to evaluate the effect of the synthesized compounds on Glut1-mediated glucose uptake.[2] While the detailed protocol for this specific assay with this compound is not fully elaborated in the initial findings, a general protocol for measuring glucose uptake in cell lines is as follows:

In Vivo Anticonvulsant Activity - Maximal Electroshock (MES) Model

Objective: To evaluate the in vivo anticonvulsant efficacy of this compound.

Methodology: The maximal electroshock (MES) test is a widely used preclinical model to assess the efficacy of drugs against generalized tonic-clonic seizures.

-

Animal Model: The specific animal model used in the Angeli et al. (2023) study was likely a rodent model (e.g., mice or rats).[2]

-

Drug Administration:

-

This compound was suspended in a suitable vehicle.

-

The compound was administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at varying doses.

-

A control group received the vehicle only.

-

-

MES Induction:

-

At a predetermined time after drug administration (to allow for drug absorption and distribution), a brief electrical stimulus was delivered through corneal or ear-clip electrodes.

-

The stimulus intensity was sufficient to induce a maximal tonic hindlimb extension seizure in control animals.

-

-

Endpoint:

-

The primary endpoint was the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection was defined as the absence of this phase.

-

The percentage of animals protected at each dose was calculated.

-

Discussion and Future Directions

The preliminary data on this compound are promising, suggesting a novel, dual-targeting approach for the management of seizures in Glut1DS. The potent inhibition of CA isoform XII, which is highly expressed in the brain, combined with its demonstrated in vivo anticonvulsant activity, provides a strong rationale for further investigation.

Future research should focus on:

-

Detailed Characterization of Glut1 Interaction: Elucidating the precise mechanism by which this compound enhances glucose transport is crucial. This includes determining its binding site on Glut1 and its effect on transporter kinetics.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive PK/PD studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and to establish a clear relationship between drug exposure and its anticonvulsant effects.

-

Efficacy in Glut1DS Animal Models: While the MES model is a valuable screening tool, evaluating the efficacy of this compound in genetic mouse models of Glut1DS will provide more disease-relevant data.

-

Safety and Tolerability: A thorough assessment of the safety profile of this compound is essential, including its potential off-target effects and long-term toxicity.

-

Exploration in Other Neurological Disorders: Given its mechanism of action, the therapeutic potential of this compound could be explored in other neurological conditions characterized by impaired glucose metabolism or neuronal hyperexcitability, such as other forms of epilepsy, Alzheimer's disease, or Parkinson's disease.[4][5]

Conclusion

This compound represents an innovative therapeutic strategy for Glut1 Deficiency Syndrome by targeting both the underlying metabolic defect and the resulting neuronal hyperexcitability. The initial preclinical data are encouraging, demonstrating potent in vitro activity against relevant carbonic anhydrase isoforms and significant in vivo anticonvulsant efficacy. The information compiled in this technical guide provides a foundational resource for the scientific community to advance the research and development of this promising compound for the treatment of neurological disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. First-in-Class Dual Targeting Compounds for the Management of Seizures in Glucose Transporter Type 1 Deficiency Syndrome [flore.unifi.it]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a novel GLUT1 inhibitor with in vitro and in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Glut1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glut1-IN-3, also identified as compound 4b, is a novel investigational compound with a unique dual-targeting mechanism of action. It has been designed to address the underlying pathology of Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS), a genetic disorder characterized by impaired glucose transport into the brain.[1][2][3][4] This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, based on the foundational research by Angeli et al. (2023).[1][2][3][4]

This compound is a synthetic molecule that combines a glucose moiety with a sulfonamide group, allowing it to interact with both the GLUT1 glucose transporter and carbonic anhydrase (CA) enzymes.[1][2][5] This dual action is proposed to offer a synergistic therapeutic effect for conditions like GLUT1-DS, where both energy substrate delivery and neuronal hyperexcitability are key concerns. The glucose component is designed to be recognized by GLUT1, potentially enhancing glucose uptake, while the sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases, enzymes implicated in seizure disorders.[1][2][5][6]

These protocols are intended to guide researchers in the in vitro evaluation of this compound and similar dual-targeting compounds.

Mechanism of Action: A Dual-Targeting Approach

This compound operates through a novel dual-targeting mechanism. It is designed to simultaneously interact with the glucose transporter 1 (GLUT1) and inhibit carbonic anhydrase (CA) isoforms. This dual functionality is aimed at addressing both the impaired glucose transport and the neurological symptoms, such as seizures, associated with GLUT1 deficiency syndrome.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound (compound 4b) from the foundational study by Angeli et al. (2023).

Table 1: Effect of this compound on GLUT1-Mediated Glucose Uptake in NSCLC Cells

| Compound | Concentration | Effect on Glucose Uptake |

| This compound (4b) | Not specified | Enhances GLUT1-mediated glucose intake |

Note: The original publication states that the compounds were assessed for their ability to enhance GLUT1 mediated glucose intake in non-small-cell lung cancer (NSCLC) cells, with compound 4b being effective. Specific quantitative data on the extent of enhancement was not available in the abstract.[1][2][4]

Table 2: Carbonic Anhydrase Inhibition Profile of this compound (Compound 4b)

| CA Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | 347.7 |

| hCA II | 119.5 |

| hCA IV | 88.0 |

| hCA VA | 37.6 |

| hCA VB | 9.6 |

| hCA IX | 385.9 |

| hCA XII | 90.5 |

Data extracted from Angeli et al., J Med Chem. 2023, 66(14), 10010-10026.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound. These are based on the methodologies described by Angeli et al. (2023) and standard practices for assessing GLUT1 and carbonic anhydrase activity.

Protocol 1: GLUT1-Mediated Glucose Uptake Assay in NSCLC Cells

This protocol is designed to assess the effect of this compound on glucose uptake in a cell line with high GLUT1 expression, such as Non-Small-Cell Lung Cancer (NSCLC) cells. A fluorescently labeled glucose analog, like 2-NBDG, is commonly used for this purpose.

Materials:

-

NSCLC cell line (e.g., A549)

-

This compound (Compound 4b)

-

Cell culture medium (e.g., DMEM) with and without glucose

-

Fetal Bovine Serum (FBS)

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Phosphate-Buffered Saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed NSCLC cells into a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells per well and culture overnight.

-

Glucose Starvation: The following day, gently wash the cells twice with warm, glucose-free DMEM. Then, incubate the cells in glucose-free DMEM for 1-2 hours.

-

Compound Incubation: Prepare serial dilutions of this compound in glucose-free DMEM. Remove the starvation medium and add the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., a known GLUT1 inhibitor like WZB117) or enhancement. Incubate for 1 hour at 37°C.

-

2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C, protected from light.

-

Termination and Washing: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake and remove extracellular 2-NBDG.

-

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm). Alternatively, cells can be detached and analyzed by flow cytometry.

-

Data Analysis: Normalize the fluorescence signal of treated cells to the vehicle control to determine the percentage change in glucose uptake.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical and genetic characteristics of glucose transporter 1 deficiency syndrome in a large cohort of Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Glut1-IN-3 in Glucose Uptake Assays